Pyridin-4-YL-methanethiol
Overview
Description
Pyridin-4-YL-methanethiol is a useful research compound. Its molecular formula is C6H7NS and its molecular weight is 125.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Supramolecular Electronics
- Pyridin-4-YL-methanethiol has been used in the development of supramolecular electronics. It was found that small structural changes in the axial coordinating linkers, like the incorporation of this compound, can dramatically alter the transport properties of metalloporphyrin-based wires (Aragonès et al., 2020).
Metal Supramolecular Frameworks
- Research has been conducted on metal supramolecular frameworks involving this compound. These studies explored how this compound influences the formation of species with discrete or polymeric structures when reacted with silver salts (Dura et al., 2014).
Ligand Behavior in Metal Complexes
- The behavior of bis(pyrazol-1-yl)(pyridin-4-yl)methane ligands, related to this compound, in forming a variety of metal complexes has been studied, showing a range of coordination patterns depending on the metal geometry and the position of the pyridine nitrogen (Manzano et al., 2016).
Electrooptic Film Fabrication
- This compound has been utilized in electrooptic film fabrication. Its incorporation into heterocyclic "push-pull" chromophores influences film microstructure and optical/electrooptic response (Facchetti et al., 2006).
Synthesis of Methanethiol from Methanol and H2S
- A study on the synthesis of methanethiol from methanol and H2S using silicon-promoted K2WO4/Al2O3 catalysts found that the presence of this compound influenced catalytic activity (Zhang et al., 2012).
Biological Activity of Diorganotin Derivatives
- This compound-based ligands have been used in the synthesis of diorganotin derivatives, which were tested for cytotoxic activity in vitro (Li et al., 2010).
Anion-binding Behavior in Alkyne Cyclotrimerization Reaction
- Heteroscorpionate ligands containing this compound substructure were synthesized and analyzed for their anion-binding behavior in alkyne cyclotrimerization reactions using rhodium(I) complexes as catalysts (Toganoh et al., 2008).
Photophysical Studies of Europium Complexes
- Ternary mixed ligand europium complexes containing this compound derivatives exhibited strong red emissions, useful for applications in light-emitting diodes (Gusev et al., 2014).
Safety and Hazards
Mechanism of Action
- The primary targets of Pyridin-4-Yl-Methanethiol are not explicitly documented in the available literature. However, it is widely used in organic synthesis, acting as a strong acid to catalyze various organic reactions such as esterification, acylation, and amidation . These reactions involve interactions with specific functional groups in the reactants.
Target of Action
Pharmacokinetics
Action Environment
Biochemical Analysis
Biochemical Properties
For instance, pyridine derivatives have been identified as nanomolar inhibitors of Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A)
Cellular Effects
Pyridine compounds have been noted for their therapeutic properties, including antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer, and antidiabetic effects
Molecular Mechanism
It’s known that it can be used as a strong acid for catalyzing different organic reactions such as esterification, acylation, and amidation
Properties
IUPAC Name |
pyridin-4-ylmethanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c8-5-6-1-3-7-4-2-6/h1-4,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWAUUTYKFAJBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20517928 | |
Record name | (Pyridin-4-yl)methanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20517928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1822-53-3 | |
Record name | (Pyridin-4-yl)methanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20517928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyridin-4-ylmethanethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Pyridin-4-yl-methanethiol facilitate the construction of single-molecule wires with metalloporphyrins? What makes this approach advantageous?
A: this compound exhibits a strong affinity for coordinating with the metal ion at the center of metalloporphyrins [, ]. Researchers exploit this property to create robust single-molecule electrical contacts.
- Controlled Orientation: By modifying both the STM tip and surface electrodes with this compound, researchers can precisely control the orientation of the metalloporphyrin molecule within the single-molecule wire [].
- Enhanced Conductance: This controlled, flat configuration leads to significantly higher conductance (up to three orders of magnitude) compared to previous methods that wired porphyrins from the outer ring [].
- High Stability: The strong coordination bond between this compound and the metalloporphyrin contributes to the formation of highly stable single-molecule junctions with extended lifetimes [].
Q2: What are the potential implications of using this compound in building single-molecule wires for nanoelectronics and other applications?
A2: The utilization of this compound in constructing single-molecule wires holds promising implications for various fields:
- Nanoelectronics: The ability to create highly conductive and stable single-molecule wires could revolutionize the development of miniaturized electronic components, leading to faster and more energy-efficient devices [].
- Molecular Sensors: The unique properties of metalloporphyrins, combined with the precise control offered by this compound, could be harnessed to develop highly sensitive and selective molecular sensors [].
- Photovoltaic Devices: Metalloporphyrins are known for their optoelectronic properties. Incorporating them into single-molecule wires using this method could lead to advancements in solar energy harvesting technologies [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.